molecular formula C7H9Cl2N3S B159013 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine CAS No. 145783-15-9

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Cat. No. B159013
Key on ui cas rn: 145783-15-9
M. Wt: 238.14 g/mol
InChI Key: CJJLJBFJNXMANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381828B2

Procedure details

A stirred solution of 4,6-dichloro-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine (Step (3), 1.1 kg) in 2-propanol (16.6 kg) was hydrogenated for 1 h at 40° C./3.2 bar over a platinum on carbon catalyst (0.81 kg, 50% w/w Pt/C). The hydrogen gas pressure was released and the reactor flushed with nitrogen. The reaction mixture was filtered. The collected solid was washed with 2-propanol (1.7 kg) and the combined filtrates were concentrated under reduced pressure. The residual oil was cooled to 20° C. and dissolved in ethyl acetate (5 kg) and water (5.51) was added. The pH of the stirred mixture was adjusted to pH 2 by the addition of 3M aqueous hydrochloric acid (800 ml). The phases were allowed to separate and the aqueous phase was discharged. Water (2.751) was added to the organic phase and the pH was adjusted to 2 by the addition of a small amount of 3M HCl (45 ml). The aqueous phase was separated and the organic phase concentrated under reduced pressure at 30-50° C., to give 4,6-dichloro-2-(propylsulfanyl)-5-pyrimidinamine as a reddish viscous oil containing ethyl acetate that was dissolved in ethanol (8.5 kg). Solvent (6.51 of ethanol/ethyl acetate) was then removed by distillation at reduced pressure. A further portion of ethanol (4.5 kg) leas added to the residue and the distillation repeated to remove 6.5 l of solvent. The ethanol solution of the product was used without further purification in the following step.
Quantity
16.6 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.81 kg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](/[N:8]=N/C2C=CC(C)=CC=2)=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1.[H][H]>CC(O)C.[Pt]>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([Cl:17])[N:5]=[C:4]([S:18][CH2:19][CH2:20][CH3:21])[N:3]=1

Inputs

Step One
Name
Quantity
1.1 kg
Type
reactant
Smiles
ClC1=NC(=NC(=C1\N=N\C1=CC=C(C=C1)C)Cl)SCCC
Name
Quantity
16.6 kg
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.81 kg
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
The collected solid was washed with 2-propanol (1.7 kg)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (5 kg)
ADDITION
Type
ADDITION
Details
water (5.51) was added
ADDITION
Type
ADDITION
Details
The pH of the stirred mixture was adjusted to pH 2 by the addition of 3M aqueous hydrochloric acid (800 ml)
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
Water (2.751) was added to the organic phase
ADDITION
Type
ADDITION
Details
the pH was adjusted to 2 by the addition of a small amount of 3M HCl (45 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase concentrated under reduced pressure at 30-50° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1N)Cl)SCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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